3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

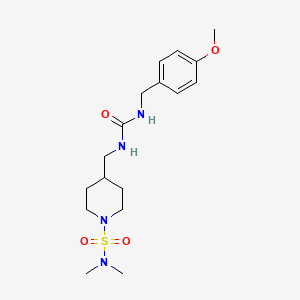

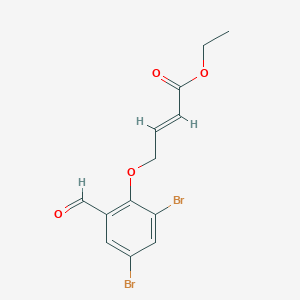

“3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C17H13ClN2O3. It belongs to the class of benzofuran derivatives, which are known for their wide range of biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is composed of fused benzene and furan rings . This unique structure contributes to the versatile features and multiple physicochemical characteristics of benzofuran derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, benzofuran derivatives are known to exhibit various biological and pharmacological activities. These activities can guide medicinal chemists in designing new drugs for various therapies .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways and Derivatives

Researchers have developed innovative synthetic routes to create a variety of benzofuran-2-carboxamide derivatives. These compounds have been synthesized to explore their potential in medicinal chemistry, highlighting the versatility and importance of 3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide as a core structure for further chemical modifications (Han, Wu, & Dai, 2014). Similarly, efforts to synthesize unsymmetrical diaryl acetamides, benzofurans, benzophenones, and xanthenes through oxidative cross-coupling of sp3 and sp2 C-H bonds have shown the compound's adaptability in forming diverse biologically relevant structures (Rathore, Sattar, Kumar, & Kumar, 2016).

Biological Activities and Therapeutic Potentials

Several studies have been conducted to evaluate the biological activities of benzofuran-2-carboxamide derivatives. For instance, antiproliferative properties on tumor cell lines have been investigated, with some derivatives showing selective concentration-dependent effects, suggesting their potential in cancer therapy (Hranjec et al., 2013). Additionally, the discovery of orally bioavailable tyrosine threonine kinase (TTK) inhibitors among these derivatives highlights their promise in treating various cancers by inhibiting a critical enzyme involved in cell division and proliferation (Liu et al., 2015).

Mechanistic Insights and Molecular Docking Studies

The compound's role in facilitating the synthesis of biologically active segments incorporating β-lactam drugs, cyclic imide, and sulfonamido group demonstrates its utility in drug design and development. These compounds exhibit significant antimicrobial activity, indicating the potential for new therapeutic agents (Fadel & Al-Azzawi, 2021). Furthermore, molecular docking studies have been utilized to understand the interaction between benzofuran-2-carboxamide derivatives and biological targets, offering insights into their mechanism of action and enhancing the drug discovery process (Al-Ostoot et al., 2020).

Zukünftige Richtungen

Benzofuran derivatives, including “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide”, hold vital biological activities that can be used to design novel therapies with enhanced efficacy compared to conventional treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for various therapies .

Eigenschaften

IUPAC Name |

3-acetamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)19-15-13-4-2-3-5-14(13)23-16(15)17(22)20-12-8-6-11(18)7-9-12/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMHICLFSDEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2957470.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957473.png)

![1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2957474.png)

![Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2957476.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)